3-{6-Butyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}pyridine
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Overview
Description
3-{6-Butyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}pyridine is a heterocyclic compound that combines the structural features of triazole, thiadiazole, and pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{6-Butyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}pyridine typically involves the cyclization of appropriate precursors. One common method involves the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters . This reaction forms the triazole ring on the thiadiazole scaffold. The reaction conditions often include the use of strong acids like hydrochloric acid or sulfuric acid as catalysts and heating the reaction mixture to facilitate cyclization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-{6-Butyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace specific functional groups on the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
3-{6-Butyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}pyridine has a wide range of applications in scientific research:
Medicinal Chemistry: This compound has shown potential as an anticancer, antimicrobial, and antiviral agent.
Materials Science: It is used in the development of new materials with unique electronic and optical properties.
Industrial Chemistry: The compound is used as an intermediate in the synthesis of other complex molecules and materials.
Mechanism of Action
The mechanism of action of 3-{6-Butyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}pyridine involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity . The compound’s ability to form hydrogen bonds and interact with various receptors makes it a versatile pharmacophore .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Similar in structure but with different substituents.
1,2,4-Triazolo[5,1-b][1,3,5]thiadiazine: Another isomer with a different ring fusion pattern.
1,2,4-Triazolo[1,5-c][1,3,5]thiadiazine: Differing in the position of the triazole and thiadiazine rings.
Uniqueness
3-{6-Butyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}pyridine is unique due to its specific butyl substitution and the combination of triazole, thiadiazole, and pyridine rings. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C12H13N5S |
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Molecular Weight |
259.33 g/mol |
IUPAC Name |
6-butyl-3-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C12H13N5S/c1-2-3-6-10-16-17-11(14-15-12(17)18-10)9-5-4-7-13-8-9/h4-5,7-8H,2-3,6H2,1H3 |
InChI Key |
SPDGJABFEVJBEM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NN2C(=NN=C2S1)C3=CN=CC=C3 |
Origin of Product |
United States |
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